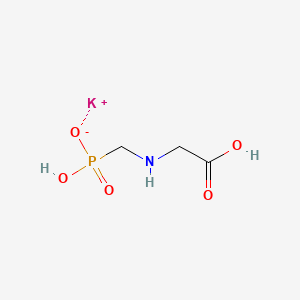

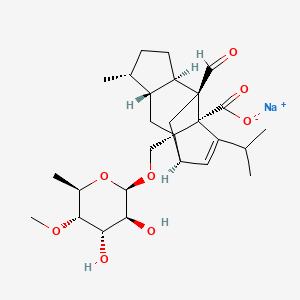

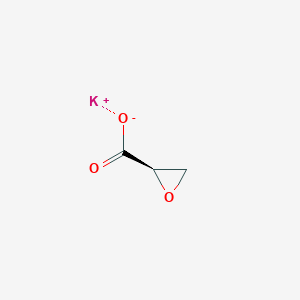

5-(2,4-二氯-5-氟苯基)-1H-吡唑-3-羧酸

货号 B1324625

CAS 编号:

1119299-75-0

分子量: 275.06 g/mol

InChI 键: XKJNJZXFNFHRCQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4-dichloro-5-fluorophenyl bearing Mannich base was prepared from triazole Schiff bases by aminomethylation with formaldehyde and secondary/substituted primary amines .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,4-Dichloro-5-fluorophenylacetic acid, has been analyzed. The molecular formula of 2,4-Dichloro-5-fluorophenylacetic acid is C8H5Cl2FO2 .科学研究应用

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which are known for their antibacterial properties . These bases are important precursors for the synthesis of bioactive compounds .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .

-

Synthesis of Triazolo[4,3-a]pyrazine Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which have shown excellent antibacterial activity .

- Method : The synthesis involves various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

-

Analgesic and Antimicrobial Studies

- Field : Pharmacology

- Application : The compound is used in the synthesis of 7-arylidenetriazolothiadiazines, which have shown analgesic and antimicrobial properties .

- Method : The synthesis involves the reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : The synthesized compounds were tested for their analgesic and antimicrobial activities .

-

Antifungal Activity

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antifungal activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antifungal activity against various fungal strains such as Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, and Trichophyton mentagrophytes .

-

Anti-Inflammatory Activity

- Field : Chemical Monthly

- Application : The compound is used in the synthesis of arylidenetriazolothiazolidinones, which have shown excellent anti-inflammatory activity .

- Method : The synthesis involves a one-pot reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : Compounds bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety showed excellent anti-inflammatory activity .

-

Antimicrobial Studies

- Field : Academia

- Application : The compound is used in the synthesis of oxadiazoles, which have shown antimicrobial properties .

- Method : The synthesis involves the reaction of isatin and 2,4-dichloro-5-fluoroacetophenone under Pfitzinger conditions .

- Results : The synthesized compounds were tested for their antimicrobial activities .

-

Antimalarial Activity

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antimalarial activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antimalarial activity against various strains .

-

Antiviral Activity

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antiviral activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antiviral activity against various viral strains .

-

Antitumor/Anticancer Activity

- Field : Pharmacology

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antitumor/anticancer activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antitumor/anticancer activity against various cancer cell lines .

属性

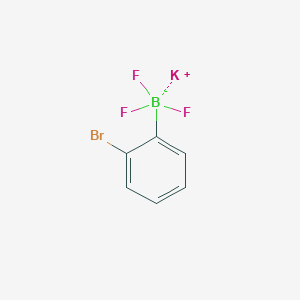

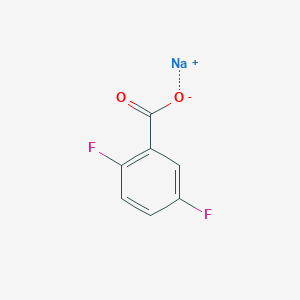

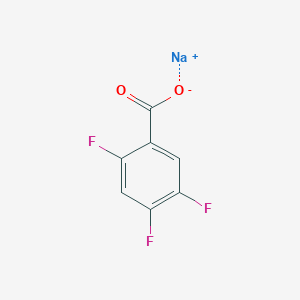

IUPAC Name |

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJNJZXFNFHRCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636036 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1119299-75-0 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

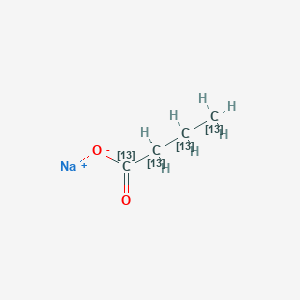

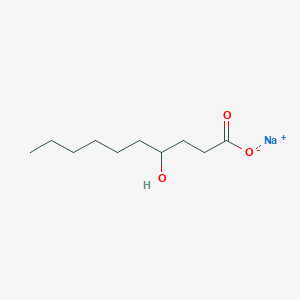

Sodium butyrate-13C4

312623-84-0

Rigosertib sodium

592542-60-4

Potassium 2-bromophenyltrifluoroborate

480445-38-3

Sodium 2,5-difluorobenzoate

522651-42-9

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)